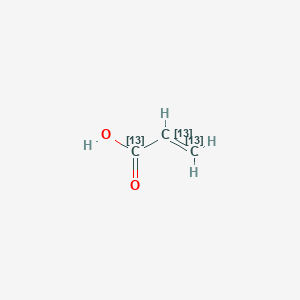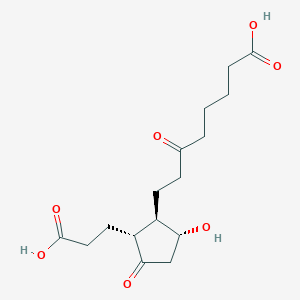
(1,2,3-13C3)Prop-2-ensäure
Übersicht
Beschreibung
(1,2,3-13C3)Prop-2-enoic acid: Acrylic acid-13C3 , is a compound with the molecular formula C3H4O2 . This compound is a labeled form of prop-2-enoic acid, where the carbon atoms are isotopically enriched with carbon-13. It is a clear, colorless liquid with a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,2,3-13C3)Prop-2-enoic acid is used as a precursor in the synthesis of various polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics due to its isotopic labeling.
Biology: In biological research, it is used to trace metabolic pathways and study enzyme-catalyzed reactions involving carboxylic acids.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of superabsorbent polymers, adhesives, and coatings .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various biochemical reactions, including hydrogenolysis and dehydrohalogenation .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can influence amino acid and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It’s known that similar compounds can be metabolized in the body and excreted through various routes .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, including influencing enzyme activity and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrylic acid-13C3. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
Biochemische Analyse
Biochemical Properties
A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites include 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide . These interactions suggest that Acrylic Acid-13C3 may play a role in various biochemical reactions involving these metabolites.
Cellular Effects
The cellular effects of Acrylic Acid-13C3 are currently unknown due to the lack of specific research in this area. Given its structural similarity to acrylic acid, it may influence cell function in a similar manner. Acrylic acid is known to interact with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to acrylic acid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It is known that the compound is used in tracer studies, suggesting that it is well-tolerated at low doses
Metabolic Pathways
Acrylic Acid-13C3 is involved in various metabolic pathways. A study has identified at least five 13C-enriched metabolites of Acrylic Acid-13C3 in rat urine . These metabolites suggest that Acrylic Acid-13C3 may interact with various enzymes or cofactors in these metabolic pathways .
Transport and Distribution
Given its structural similarity to acrylic acid, it may be transported and distributed in a similar manner .
Subcellular Localization
Based on its structural similarity to acrylic acid, it may be localized in similar compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1,2,3-13C3)Prop-2-enoic acid can be synthesized through the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of (1,2,3-13C3)Prop-2-enoic acid follows similar methods to those used for acrylic acid. The process involves the catalytic oxidation of propylene in the presence of oxygen. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,3-13C3)Prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Various reagents can be used depending on the desired product, including halogens and nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Prop-2-enoic acid (Acrylic acid): The non-labeled form of (1,2,3-13C3)Prop-2-enoic acid.
Methacrylic acid: Similar in structure but with a methyl group attached to the alpha carbon.
Crotonic acid: Similar in structure but with a trans double bond.
Uniqueness: (1,2,3-13C3)Prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. This makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology.
Eigenschaften
IUPAC Name |
(1,2,3-13C3)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584344 | |
| Record name | (~13~C_3_)Prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.041 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-54-3 | |
| Record name | (~13~C_3_)Prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202326-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)


![[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B134642.png)

![Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B134646.png)



![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
